molecular formula C16H23NO3 B7794395 threo-N-Boc-D-homophenylalanine epoxide

threo-N-Boc-D-homophenylalanine epoxide

Cat. No.: B7794395
M. Wt: 277.36 g/mol
InChI Key: QBDJHEUSBYIOGK-ZIAGYGMSSA-N
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Description

Context within Chiral Amino Acid Derivatives and Non-Canonical Amino Acids

The compound is best understood within the context of two important classes of molecules: non-canonical amino acids and chiral amino acid derivatives.

Non-Canonical Amino Acids (ncAAs): These are amino acids that are not among the 20 proteinogenic amino acids directly encoded by the universal genetic code. nih.gov They can be found in nature or synthesized in the laboratory. nih.gov Homophenylalanine, the parent amino acid of the title compound, is an ncAA. It is structurally similar to the canonical amino acid phenylalanine but contains an additional methylene (B1212753) group in its side chain. The incorporation of ncAAs like homophenylalanine into peptides is a key strategy for creating peptidomimetics—molecules that mimic natural peptides but have improved properties, such as enhanced stability against enzymatic degradation by proteases. nih.gov

Chiral Amino Acid Derivatives: Chirality is a fundamental concept in chemistry, and amino acids (except for glycine) are chiral molecules. These chiral structures are often used as starting materials for synthesizing other enantiomerically pure compounds. nih.gov threo-N-Boc-D-homophenylalanine epoxide is a derivative of the non-canonical amino acid D-homophenylalanine. It has been chemically modified in two significant ways:

N-Boc Protection: The amine group of the amino acid is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group in peptide synthesis that enhances the compound's stability and controls its reactivity during synthetic procedures. chemimpex.comchemimpex.com

Epoxide Functionality: The carboxylic acid group of the amino acid has been transformed into a reactive epoxide ring. This three-membered ring is strained and can be opened by various nucleophiles, making the compound a versatile precursor for a wide range of other molecules. chemimpex.com

Significance as a Versatile Synthetic Intermediate and Chiral Building Block in Organic Chemistry

The unique combination of a non-canonical amino acid scaffold, a specific stereochemistry, and a reactive epoxide functionality makes this compound a highly valuable chiral building block in organic synthesis. chemimpex.com A chiral building block is a molecule that possesses one or more stereocenters and is used to construct larger, more complex chiral molecules in a predictable and controlled manner.

Its significance lies in its ability to introduce specific structural motifs and functional groups into target molecules. chemimpex.com Researchers utilize this compound as a synthetic intermediate for several advanced applications:

Peptide-Based Therapeutics: It serves as a precursor in the synthesis of modified peptides and peptidomimetics. chemimpex.com The unique structure can lead to novel therapeutic agents with enhanced biological activity and specificity. chemimpex.com

Enzyme Inhibitors: The epoxide group is a key feature in the design of mechanism-based inhibitors for certain classes of enzymes, particularly proteases. The anti-1,3-diaminopropan-2-ol motif, a structure accessible from amino-epoxides, is a privileged component in the design of aspartic protease inhibitors like the anti-HIV drug darunavir. nih.gov

Chiral Ligands and Catalysts: The compound can be used to synthesize chiral ligands that are essential for asymmetric catalysis, a field focused on creating enantiomerically pure products. chemimpex.com

The stability of the Boc-protected amine and the reactivity of the epoxide ring under mild conditions make it an attractive and efficient tool for chemists. chemimpex.com

Application AreaRole of this compoundSource
Drug Development Building block for creating complex pharmaceuticals, especially enzyme inhibitors and peptidomimetics. chemimpex.comchemimpex.com
Peptide Synthesis Introduces a non-canonical amino acid structure to enhance peptide stability and bioactivity. chemimpex.comchemimpex.com
Asymmetric Synthesis Serves as a precursor for the development of chiral ligands and catalysts. chemimpex.com
Bioconjugation The epoxide functionality allows for selective attachment to biomolecules for targeted drug delivery systems. chemimpex.comchemimpex.com

Elucidation of Stereochemical Configuration: The Importance of "threo" and "D" Isomerism

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the function of bioactive molecules. The name "this compound" contains two key stereochemical descriptors: "D" and "threo".

"D" Isomerism: This descriptor refers to the configuration at the α-carbon (the carbon atom adjacent to the carbonyl group) of the original amino acid. While L-amino acids are the common enantiomeric form found in ribosomally synthesized proteins, D-amino acids also exist in nature, often in peptides produced by bacteria or through post-translational modifications in other organisms. nih.govmdpi.com The use of D-amino acids is a well-established strategy in medicinal chemistry to increase the resistance of peptide-based drugs to proteolytic degradation. nih.gov

"threo" Configuration: This term describes the relative stereochemistry of two adjacent chiral centers. In this molecule, the chiral centers are the α-carbon of the amino acid backbone and the adjacent carbon atom of the epoxide ring. The "threo" descriptor distinguishes it from its other diastereomer, "erythro". nextpeptide.com In a Fischer projection of the "threo" isomer, the key functional groups (in this case, the amino group and the oxygen of the epoxide) on the adjacent chiral carbons are placed on opposite sides of the carbon backbone. This specific spatial arrangement influences how the molecule fits into active sites of enzymes or receptors and dictates the stereochemical outcome of reactions involving the opening of the epoxide ring.

Understanding and controlling this precise stereochemistry is paramount, as different stereoisomers of a drug can have vastly different biological activities. The use of a stereochemically pure building block like this compound ensures that synthetic routes produce the desired, enantiomerically pure final product. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDJHEUSBYIOGK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Strategies for Threo N Boc D Homophenylalanine Epoxide

Overview of Contemporary Synthetic Routes to Chiral Epoxides

The construction of chiral epoxides can be broadly categorized into two main approaches: the modification of existing chiral molecules (chiral pool synthesis) and the creation of chiral centers from achiral precursors using asymmetric methods (de novo synthesis).

Chiral Pool Derived Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials. acs.orgmdpi.comyoutube.com This strategy leverages the inherent chirality of the starting material to construct complex chiral targets, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis. acs.orgmdpi.com

For the synthesis of threo-N-Boc-D-homophenylalanine epoxide, the natural amino acid D-phenylalanine or its homolog, D-homophenylalanine, serves as an ideal starting point from the chiral pool. A plausible synthetic sequence commencing from N-Boc-D-homophenylalanine would involve the selective reduction of the carboxylic acid to the corresponding primary alcohol. This can be followed by a controlled oxidation to an aldehyde and subsequent olefination to introduce a carbon-carbon double bond, yielding an alkene precursor primed for epoxidation. The stereochemistry of the final epoxidation step would be crucial in establishing the desired threo relationship between the epoxide oxygen and the adjacent amino group.

De Novo Asymmetric Synthetic Methodologies

De novo asymmetric synthesis involves the creation of chiral centers from achiral starting materials through the use of chiral catalysts, reagents, or auxiliaries. mdpi.comyoutube.com This approach offers greater flexibility in molecular design compared to chiral pool synthesis. organic-chemistry.org

A de novo strategy for this compound could begin with an asymmetric aldol (B89426) reaction between a protected glycine (B1666218) enolate and phenylacetaldehyde, using a chiral auxiliary to control the stereochemical outcome of the newly formed hydroxyl and amino groups. Subsequent manipulation of the functional groups would lead to an alkene or an allylic alcohol precursor, which would then undergo an epoxidation reaction. The key advantage of this approach is the ability to design a synthesis that precisely controls the absolute and relative stereochemistry of all chiral centers in the molecule.

Enantioselective Epoxidation Methodologies for Precursors of this compound

The final and often most critical step in the synthesis of this compound is the epoxidation of a suitable alkene precursor. The choice of epoxidation method is paramount in controlling the diastereoselectivity of the reaction to favor the threo isomer.

Peracid-Mediated Epoxidation Techniques (e.g., meta-Chloroperoxybenzoic Acid, mCPBA)

Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are widely used reagents for the epoxidation of alkenes due to their reactivity and ease of handling. researchgate.netyoutube.comrsc.org The epoxidation with mCPBA is a stereospecific syn-addition, meaning that the geometry of the starting alkene is retained in the product epoxide. researchgate.net

In the context of synthesizing this compound, the diastereoselectivity of mCPBA epoxidation of an acyclic alkene precursor is influenced by steric and electronic factors, often guided by the principles of the Felkin-Anh or related models for 1,2-asymmetric induction. The bulky N-Boc protecting group and the phenyl group on the chiral backbone of the homophenylalanine derivative would direct the incoming mCPBA to the less sterically hindered face of the double bond. To achieve the desired threo stereochemistry, the conformation of the alkene precursor during the epoxidation must be carefully considered and controlled.

Parameter Description
Reagent meta-Chloroperoxybenzoic Acid (mCPBA)
Substrate Alkene precursor derived from N-Boc-D-homophenylalanine
Stereoselectivity Generally governed by steric hindrance, leading to attack from the less hindered face. The threo or erythro outcome depends on the conformation of the substrate.
Advantages Readily available reagent, straightforward reaction conditions.
Limitations Diastereoselectivity can be modest and highly substrate-dependent.

Metal-Catalyzed Asymmetric Epoxidation Systems

Metal-catalyzed epoxidation reactions offer a powerful alternative to peracid-mediated methods, often providing higher levels of enantioselectivity and diastereoselectivity.

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. researchgate.netnih.govyoutube.com The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netnih.gov The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the epoxide product with high predictability. researchgate.netyoutube.com

To apply the Sharpless epoxidation to the synthesis of this compound, a precursor containing an allylic alcohol functionality would be required. This precursor could be synthesized from N-Boc-D-homophenylalanine through a series of standard organic transformations. The Sharpless epoxidation of this allylic alcohol would then be carried out using the appropriate chiral tartrate to direct the epoxidation to the correct face of the double bond, thereby establishing the threo stereochemistry with high fidelity. The hydroxyl group of the allylic alcohol plays a crucial role in coordinating to the titanium catalyst, which is essential for the high selectivity of the reaction. researchgate.netresearchgate.net

Parameter Description
Catalyst System Titanium(IV) isopropoxide, (+)- or (-)-Diethyl Tartrate (DET)
Oxidant tert-Butyl hydroperoxide (TBHP)
Substrate Allylic alcohol precursor derived from N-Boc-D-homophenylalanine
Stereoselectivity Highly predictable and high enantioselectivity based on the choice of DET enantiomer. researchgate.netyoutube.com
Advantages Excellent enantiocontrol, well-established and reliable method.
Limitations Requires the presence of an allylic alcohol functionality in the substrate. researchgate.net
Development and Utilization of Other Catalytic Systems for Stereoselective Epoxidation

While classic reagents are effective, the quest for milder conditions, higher selectivity, and broader substrate scope has driven the development of alternative catalytic systems. For substrates like the precursor to this compound, which is a complex homoallylic amine derivative, specialized catalysts are often necessary.

Vanadium-based catalysts, in particular, have shown promise for the asymmetric epoxidation of homoallylic alcohols, a class of substrates structurally related to the precursors of the target epoxide. nih.gov A notable system employs a chiral bishydroxamic acid ligand in complex with vanadium, which can achieve high enantioselectivity even with low catalyst loading (less than 1 mol%). nih.govorganic-chemistry.org This method benefits from using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant, avoiding the need for anhydrous conditions. organic-chemistry.org

Manganese complexes are also effective catalysts for epoxidation using hydrogen peroxide. organic-chemistry.org Catalytic amounts of manganese(II) salts, buffered with bicarbonate, can epoxidize various alkenes. The efficiency of these manganese-based systems can be enhanced by additives like salicylic (B10762653) acid or by using picolinic acid with peracetic acid as the oxidant, which can drive reactions to completion in minutes. organic-chemistry.org

Other notable systems include those based on chiral N,N'-dioxide/Scandium(III) complexes, which effectively catalyze the enantioselective epoxidation of certain vinyl ketones with hydrogen peroxide. organic-chemistry.org Furthermore, organocatalytic methods, such as the Shi epoxidation which uses a chiral ketone to generate a reactive dioxirane (B86890) in situ, represent a metal-free alternative for asymmetric epoxidation. mdpi.comencyclopedia.pub

Table 1: Comparison of Selected Catalytic Systems for Epoxidation

Catalyst System Typical Ligand/Co-catalyst Oxidant Key Advantages Relevant Substrate Type
Vanadium Chiral Bishydroxamic Acid aq. TBHP High enantioselectivity for Z-olefins; low catalyst loading. organic-chemistry.org Allylic & Homoallylic Alcohols. nih.gov
Manganese Picolinic Acid Peracetic Acid Extremely fast reaction times (<5 min). organic-chemistry.org Broad scope of olefins. organic-chemistry.org
Shi Epoxidation Chiral Ketone (Fructose-derived) Oxone Metal-free; mild reaction conditions. mdpi.com Electron-deficient and unfunctionalized olefins. mdpi.com
Jacobsen-Katsuki Chiral (salen) Ligand mCPBA, NaOCl High enantioselectivity for cis-disubstituted alkenes. encyclopedia.pub Various unfunctionalized olefins. encyclopedia.pub

Base-Catalyzed Epoxidation Strategies

Base-catalyzed epoxidation typically proceeds via a two-step sequence involving the formation of a halohydrin intermediate followed by an intramolecular ring closure. openstax.org This method is a cornerstone of epoxide synthesis and is directly applicable to the synthesis of this compound from its corresponding alkene precursor.

The process begins with the electrophilic addition of a hypohalous acid (HO-X, where X = Cl, Br, I) across the double bond of the N-Boc-D-homophenylalanine derivative. openstax.org This can be achieved by reacting the alkene with an N-haloamide in the presence of water or, more commonly, with the halogen (e.g., Br₂) in an aqueous solvent. youtube.com The reaction proceeds with anti-addition, establishing the relative stereochemistry of the newly formed alcohol and halide centers.

In the second step, the resulting halohydrin is treated with a base. youtube.comyoutube.com The base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group to form an alkoxide ion. youtube.comyoutube.com This nucleophilic alkoxide then readily displaces the adjacent halide via an intramolecular Sₙ2 reaction (Williamson ether synthesis), forming the three-membered epoxide ring with an inversion of configuration at the carbon bearing the halide. youtube.com This intramolecular nature makes the reaction highly efficient.

Table 2: Common Bases for Halohydrin Cyclization

Base Solvent Typical Conditions Notes
Sodium Hydroxide (NaOH) Water, THF/Water Room Temperature A strong, inexpensive, and common choice. youtube.com
Potassium Carbonate (K₂CO₃) Methanol, Acetone Room Temperature to Reflux A milder base, useful for sensitive substrates.
Sodium Hydride (NaH) THF, DMF 0°C to Room Temperature A very strong, non-nucleophilic base; used in anhydrous conditions.

Stereocontrol and Diastereoselective Synthesis of the Epoxide Scaffold

Achieving the correct threo configuration of the two adjacent stereocenters in the epoxide ring is paramount. This requires precise control over the diastereoselectivity of the epoxidation reaction.

In substrate-controlled approaches, the stereochemical outcome is dictated by the existing chiral center(s) within the starting material. For the synthesis of this compound, the chiral center of the D-homophenylalanine backbone is used to direct the epoxidation of the adjacent double bond.

A powerful strategy involves directing group participation, particularly through hydrogen bonding. rsc.org The N-H bond of the Boc-carbamate group or a strategically placed hydroxyl group on the substrate can form a hydrogen bond with the incoming oxidizing agent (e.g., a peroxyacid like m-CPBA). organic-chemistry.org This interaction locks the conformation of the molecule and forces the delivery of the oxygen atom to a specific face of the alkene, leading to high diastereoselectivity. rsc.orgorganic-chemistry.org For acyclic systems, this directed epoxidation can provide a predictable route to the desired threo diastereomer. rsc.org

When substrate control is insufficient or leads to the undesired diastereomer, reagent-controlled methods are employed. These strategies use a chiral catalyst or auxiliary to create a chiral environment that overrides the inherent facial bias of the substrate.

The Sharpless-Katsuki asymmetric epoxidation is a benchmark for the enantioselective synthesis of epoxy alcohols from allylic alcohols. encyclopedia.pubdoi.org While highly effective for allylic alcohols, its utility for the homoallylic systems relevant to the target epoxide can be limited. nih.gov For these substrates, other catalytic systems are often more suitable. Vanadium complexes with chiral hydroxamic acid ligands have proven effective for the asymmetric epoxidation of homoallylic alcohols, providing a direct route to chiral homoallylic epoxides. nih.gov

The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is another powerful method for the asymmetric epoxidation of unfunctionalized olefins, particularly cis-disubstituted ones. encyclopedia.pubnih.gov By selecting the appropriate enantiomer of the catalyst, one can favor the formation of the desired epoxide enantiomer, which in turn dictates the final diastereomer upon reaction with the chiral substrate.

A common synthetic route to the target epoxide involves an α-amino aldehyde precursor derived from N-Boc-D-homophenylalanine. The α-proton of these aldehydes is highly susceptible to epimerization (racemization) under both acidic and basic conditions due to the formation of a planar enol or enolate intermediate. researchgate.netresearchgate.net Preserving the stereochemical integrity at this center is critical.

Several strategies can be employed to mitigate this issue:

Mild Oxidation Conditions: The α-amino aldehyde is often prepared by the oxidation of the corresponding α-amino alcohol. Using mild, non-basic, and non-acidic oxidation reagents like Dess-Martin periodinane can minimize contact time with conditions that promote racemization. nih.gov

Immediate Use: The generated α-amino aldehyde should ideally be used in the subsequent reaction step immediately, without purification by chromatography, to limit its exposure to conditions that could cause epimerization.

Protecting Group Strategies: The aldehyde can be temporarily converted into a more stable, less racemization-prone derivative. For instance, reacting the amino aldehyde with a diol or amino alcohol can form a cyclic acetal (B89532) or oxazolidine (B1195125), respectively. nih.gov The oxazolidine linker strategy not only protects the aldehyde but also allows for further synthetic manipulations before the aldehyde is regenerated under mild acidic conditions. nih.gov

Control of pH and Temperature: Maintaining a neutral pH and low temperatures throughout the synthesis and workup of the α-amino aldehyde is crucial to suppress the rate of enolization. researchgate.net

Process Intensification and Modern Synthetic Techniques

To improve the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic techniques are being implemented. Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient.

Microreaction Technology (Flow Chemistry): Performing epoxidation reactions in microreactors or flow chemistry systems offers significant advantages over traditional batch processing. researchgate.net These systems provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. researchgate.net For exothermic epoxidation reactions, this enhanced thermal control prevents the formation of hot spots, reducing the risk of runaway reactions and the formation of thermal degradation byproducts. The rapid mixing and precise control over residence time in a flow reactor can lead to higher yields and improved selectivity. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.com For steps like the base-catalyzed ring closure of the halohydrin, microwave heating can provide rapid and uniform energy input, leading to cleaner reactions and higher throughput. peptide.com

Table 3: Comparison of Batch vs. Flow Chemistry for Epoxidation

Feature Batch Processing Flow Chemistry (Microreactors)
Heat Transfer Poor; risk of local hot spots. Excellent; high surface-to-volume ratio. researchgate.net
Mass Transfer Limited by stirring efficiency. Excellent; short diffusion distances, rapid mixing. researchgate.net
Safety Higher risk with exothermic reactions and hazardous reagents. Inherently safer due to small reactor volume and superior control. researchgate.net
Scalability Complex; re-optimization often needed. Simpler; achieved by "numbering-up" or running for longer. researchgate.net
Control Less precise control over temperature and residence time. Precise control over all reaction parameters.

Implementation of Telescoped Processes for Enhanced Synthetic Efficiency

Telescoped processing, which includes continuous flow chemistry, involves conducting multiple synthetic steps sequentially in a single, integrated system without isolating the intermediates. This approach significantly enhances efficiency by reducing reaction times, minimizing manual handling and waste, and improving process control.

For the synthesis of precursors to the target epoxide, such as N-Boc-D-homophenylalanine, continuous flow microreactor systems have been employed to improve efficiency and scalability in the Boc-protection step. nbinno.com This involves reacting D-homophenylalanine with di-tert-butyl dicarbonate (B1257347) in a continuous stream, allowing for precise control over reaction parameters like temperature and residence time, leading to higher throughput and consistent product quality. nbinno.com

Extending this concept to the entire synthesis of this compound could involve a sequence where the formation of an allylic amine precursor, its subsequent epoxidation, and initial work-up are performed in a continuous flow system. nih.gov Research on the flow synthesis of related β-amino alcohols from epoxides demonstrates the feasibility of such integrated processes. nih.govmdpi.com For instance, a stream containing a chiral allylic amine could be mixed with an oxidizing agent in a temperature-controlled reactor coil, followed by an in-line quenching and liquid-liquid extraction module. Such a telescoped process avoids the isolation of potentially unstable intermediates and drastically cuts down on production time compared to traditional batch procedures. nih.govmdpi.com

One-Pot Synthetic Transformations for Reduced Step Count

While a direct MCR for this compound is not prominently documented, the principles of MCRs like the Ugi and Passerini reactions could be applied to its synthesis. nih.gov For example, a hypothetical Ugi four-component reaction could assemble the core amino acid backbone of a homophenylalanine precursor from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

More practically, the epoxide functionality itself is a versatile handle for subsequent one-pot transformations. After the synthesis of this compound, it can be used as a key building block in a one-pot reaction sequence. For instance, the epoxide could undergo a ring-opening reaction with a nucleophile, followed by an in-situ cyclization or coupling reaction to rapidly generate complex molecules, a strategy often employed in the synthesis of pharmaceutical agents. chemimpex.com

Application of Dynamic Kinetic Resolution for Epoxide Precursors and Intermediates

Dynamic kinetic resolution (DKR) is a highly effective technique for maximizing the yield of a desired enantiomer from a racemic mixture. It combines the rapid, reversible racemization of the starting material with a stereoselective reaction that irreversibly consumes only one enantiomer. This process can theoretically convert 100% of the racemic starting material into the desired single-enantiomer product.

In the context of synthesizing this compound, DKR is most powerfully applied to chiral precursors. For example, a racemic aldehyde precursor to D-homophenylalanine could be subjected to DKR. One such method involves combining enantioselective enzymatic transamination with in-situ product crystallization. nih.gov In this scenario, a transaminase enzyme would selectively convert the desired aldehyde enantiomer to the corresponding chiral amine, which is then immediately removed from the reaction equilibrium by crystallization. nih.gov The remaining, unwanted aldehyde enantiomer is continuously racemized in situ, feeding it back into the process until all the material is converted to the desired product, achieving high yields and enantiomeric excess (ee) of up to 99%. nih.gov

Another advanced DKR method couples catalytic photoredox-mediated racemization with diastereomeric crystallization. nih.gov This technique uses an iridium-based photosensitizer and a thiol co-catalyst to racemize a chiral amine precursor under mild, redox-neutral conditions. nih.gov In the presence of a chiral resolving acid, the desired amine enantiomer selectively precipitates as an insoluble diastereomeric salt, driving the equilibrium toward the formation of the desired product in high yield and enantioselectivity. nih.gov

Considerations for Scalability and Process Optimization in Manufacturing this compound

Moving a synthetic route from the laboratory to a manufacturing scale introduces a host of challenges. Process optimization focuses on ensuring the synthesis is not only high-yielding but also robust, reproducible, cost-effective, and safe on a large scale.

Development of Robust and Reproducible Manufacturing Routes

A robust manufacturing process consistently delivers a product of the required quality despite small variations in process parameters. For this compound, this begins with well-defined and reproducible methods for its precursors. The synthesis of Boc-D-homophenylalanine, for example, has been documented with specific reaction conditions, reagent quantities, and work-up procedures that result in a combined yield of 82%. guidechem.com

Achieving robustness for the multi-step synthesis of the final epoxide requires a deep understanding of critical process parameters (CPPs) for each step, including temperature, pressure, reaction time, and reagent stoichiometry. The successful scale-up of the synthesis of the drug Atazanavir, which features an epoxide intermediate, demonstrated the importance of a reproducible and robust route, ultimately delivering kilograms of the final product. mdpi.com Implementing Process Analytical Technology (PAT) can help monitor these CPPs in real-time, ensuring the process remains within its validated limits and leading to a consistent product.

Optimization for High Chemical Yields and Enantiomeric Excess

Optimizing for both chemical yield and enantiomeric excess (ee) is paramount for an efficient synthesis. A critical investigation into the stereocontrolled synthesis of threo peptidyl epoxides revealed that the choice of the nitrogen-protecting group on the amino aldehyde precursor significantly impacts the yield of the key Wittig reaction used to form the allylic amine intermediate. biu.ac.il While the Boc group is common, its acidic proton can interfere with the Wittig reagent, leading to lower yields. biu.ac.il The use of a bulkier, non-carbamate protecting group like the triphenylmethyl (trityl) group was shown to prevent this side reaction, thereby improving the yield of the desired threo olefin precursor. biu.ac.il

Table 1: Impact of N-Protecting Group on a Key Synthetic Step for Threo-Epoxide Precursors
N-Protecting GroupKey Reaction StepObserved OutcomeRationale for OutcomeReference
Boc (tert-butoxycarbonyl)Wittig ReactionLower yield, potential loss of optical purityThe acidic proton on the carbamate (B1207046) nitrogen can react with the ylide, reducing its effective concentration. biu.ac.il
Trityl (triphenylmethyl)Wittig ReactionHigher yield of the corresponding olefinLacks an acidic proton, preventing side reactions with the Wittig reagent. The bulkiness also influences stereoselectivity. biu.ac.il

Furthermore, ensuring high enantiomeric excess is crucial. As discussed previously, the application of Dynamic Kinetic Resolution (DKR) to an early-stage precursor can achieve an ee of over 99%, which is then carried through the synthesis to the final epoxide product. nih.gov

Strategies for Minimizing Chromatographic Purification

Chromatographic purification is often a major bottleneck in chemical manufacturing, being solvent-intensive, time-consuming, and difficult to scale. A primary goal of process optimization is therefore to eliminate or minimize reliance on chromatography.

The most effective strategy for this is to design the synthesis so that the desired product can be isolated by crystallization. Crystallization is highly scalable and can provide material of very high purity. For the synthesis of this compound, this can be approached in two ways:

Purification of Intermediates: As described in the context of DKR, an amine precursor can be resolved via the formation of a diastereomeric salt with a chiral acid. nih.gov The desired diastereomer, being less soluble, crystallizes from the solution, providing a highly purified, enantiomerically pure intermediate that can be carried forward without chromatography. nih.gov

Crystallization of the Final Product: If the final this compound is a stable, crystalline solid, the manufacturing process can be designed to end with a crystallization step. This would involve dissolving the crude product in a suitable solvent system and inducing crystallization by cooling, adding an anti-solvent, or seeding. This single operation can effectively remove impurities, by-products, and any residual diastereomers, yielding a final product that meets stringent purity specifications without the need for silica (B1680970) gel chromatography.

Iii. Reactivity Profiles and Chemical Transformations of Threo N Boc D Homophenylalanine Epoxide

Epoxide Ring-Opening Reactions with Nucleophiles

The high degree of ring strain in epoxides, approximately 13 kcal/mol, renders them susceptible to cleavage by both strong and weak nucleophiles. masterorganicchemistry.com The reaction proceeds via nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group. khanacademy.orgyoutube.com This process can be catalyzed by both acid and base. libretexts.org

Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgd-nb.info In contrast, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state, a scenario that has similarities to the opening of halonium ions. masterorganicchemistry.com

Regioselectivity and Stereospecificity in Nucleophilic Addition

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect of their synthetic utility and is highly dependent on the reaction conditions. d-nb.info

Under Basic or Neutral Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile, which can range from amines and alkoxides to organometallic reagents, preferentially attacks the sterically less hindered carbon atom of the epoxide ring. youtube.comlibretexts.org This is due to the lower steric repulsion at this position, which leads to a lower activation energy barrier for the reaction. d-nb.info

Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring carbons. masterorganicchemistry.com The subsequent nucleophilic attack is directed to the more substituted carbon atom. This regioselectivity is attributed to the fact that the more substituted carbon can better accommodate the developing positive charge in the transition state, which has significant SN1 character. libretexts.orgd-nb.info

The stereospecificity of the reaction is also a key feature. The ring-opening of epoxides is a stereospecific process that occurs with inversion of configuration at the center of nucleophilic attack, consistent with an SN2-type mechanism. youtube.com This means that the nucleophile approaches from the side opposite to the carbon-oxygen bond that is breaking.

Catalytic Ring-Opening Strategies

To enhance the rate and control the selectivity of epoxide ring-opening reactions, various catalytic strategies have been developed. These methods often allow for milder reaction conditions and can provide access to products with high levels of stereochemical purity.

Lewis acids are effective catalysts for epoxide ring-opening reactions. masterorganicchemistry.com They function by coordinating to the epoxide oxygen atom, which polarizes the carbon-oxygen bonds and makes the epoxide a better electrophile. core.ac.ukyoutube.com This activation facilitates the attack by even weak nucleophiles. Common Lewis acids employed for this purpose include boron trifluoride etherate (BF₃·OEt₂) and various metal salts. core.ac.ukacs.org The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, studies on styrene (B11656) oxide derivatives have shown that the regioselectivity of the ring-opening can be modulated by the Lewis acid used. core.ac.uk

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective ring-opening of epoxides. acs.org Chiral organocatalysts, such as chiral phosphoric acids, thioureas, and amines, can activate the epoxide and/or the nucleophile through hydrogen bonding or other non-covalent interactions. This activation can lead to highly enantioselective transformations. For example, chiral phosphoric acids have been shown to be effective in promoting the ring-opening of meso-epoxides with various nucleophiles, affording chiral products in high enantiomeric excess. acs.org

Transition metal complexes are widely used as catalysts for the asymmetric ring-opening of epoxides. A particularly successful example is the use of chiral (salen)Co(III) complexes in the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.govacs.orgnih.gov This reaction allows for the separation of a racemic mixture of epoxides into a highly enantioenriched epoxide and a 1,2-diol. nih.govacs.orgnih.gov

The mechanism of the HKR is believed to involve a bimetallic cooperative pathway where one (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a second (salen)Co(III) complex delivers the hydroxide (B78521) nucleophile. nih.govacs.orgnih.gov This cooperative mechanism is thought to be responsible for the high stereoselectivity and broad substrate scope of the reaction. nih.govacs.orgnih.gov The stereochemistry of both cobalt complexes in the transition state is crucial for efficient catalysis. acs.orgnih.gov The use of (salen)Co–OTs has been shown to maintain high reactivity throughout the course of the reaction due to the reversible nature of counterion addition to the epoxide. acs.org

Table 1: Comparison of Catalytic Strategies for Epoxide Ring-Opening

Catalytic Strategy Catalyst Type Mechanism of Activation Key Features
Lewis Acid Catalysis BF₃·OEt₂, Metal Halides Coordination to epoxide oxygen, increasing electrophilicity. core.ac.ukyoutube.com Generally applicable, can influence regioselectivity. core.ac.uk
Organocatalysis Chiral Phosphoric Acids, Thioureas Hydrogen bonding to activate epoxide or nucleophile. acs.org Metal-free, high enantioselectivity for certain substrates. acs.org
Transition Metal Catalysis (salen)Co(III) Complexes Bimetallic mechanism: Lewis acid activation and nucleophile delivery. nih.govacs.orgnih.gov Excellent for hydrolytic kinetic resolution of terminal epoxides. nih.gov

Enzymatic Ring Opening by Epoxide Hydrolases for Enantioselective Transformations

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.nettesisenred.net These enzymes are of significant interest in biocatalysis due to their ability to perform highly regio- and enantioselective ring-opening reactions, providing access to enantiopure epoxides and diols. scilit.comtesisenred.net The catalytic mechanism typically involves an SN2-type attack of a nucleophilic amino acid residue (often aspartate) on one of the epoxide carbons, followed by hydrolysis of the resulting enzyme-substrate intermediate. researchgate.net

The enantioselectivity of epoxide hydrolases can be exploited in the kinetic resolution of racemic epoxides. For instance, the epoxide hydrolase from Bacillus megaterium (BmEH) has been studied for its ability to hydrolyze racemic styrene oxide and its derivatives. tesisenred.net The selectivity of these enzymes is influenced by both the structure of the substrate and the specific properties of the enzyme's active site. tesisenred.net

Rearrangement Reactions of the Epoxide Moiety

The inherent ring strain of the epoxide in threo-N-Boc-D-homophenylalanine epoxide makes it susceptible to various rearrangement reactions, often proceeding with high stereoselectivity to yield valuable synthetic intermediates.

A significant transformation of epoxides is their base- or acid-catalyzed rearrangement to allylic alcohols. This reaction is a powerful method for introducing a hydroxyl group and a double bond in a stereocontrolled manner. For trisubstituted epoxides like the subject compound, this transformation can provide access to secondary allylic alcohols. iastate.edu The choice of reagent is critical for directing the regioselectivity and stereoselectivity of the proton abstraction and subsequent ring-opening.

Various reagents have been developed to facilitate this transformation. For instance, the use of iodotrimethylsilane (B154268) followed by treatment with a non-nucleophilic base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) is an effective method for converting epoxides to allylic alcohols under mild conditions. iastate.edu Other methods employ strong, non-nucleophilic bases such as lithium dialkylamides, which can deprotonate a carbon adjacent to the epoxide ring, initiating the elimination process. iastate.edu Organoselenium-based methods also provide a complementary route to these valuable products. iastate.edu In the context of polycyclic or complex molecules, such as triterpenoids, acid catalysis has been shown to open epoxide rings to form diols, which can be precursors to allylic alcohols. nih.gov

The stereochemical outcome of the rearrangement is highly dependent on the reaction mechanism and the geometry of the substrate. The reaction generally proceeds via an anti-elimination pathway, where the abstracted proton and the departing oxygen atom are on opposite faces of the molecule. This stereospecificity is crucial in asymmetric synthesis, where maintaining chiral integrity is paramount.

Table 1: Reagents for Epoxide to Allylic Alcohol Rearrangement

Reagent SystemConditionsOutcomeReference
Iodotrimethylsilane, DBUMild, non-acidicGood yields for secondary alcohols from trisubstituted epoxides iastate.edu
Lithium DiethylamideStrong baseEffective for simple epoxides, can have side reactions iastate.edu
Organoselenium ReagentsComplementary to other methodsControlled rearrangement iastate.edu
Acid Catalysis (e.g., HCl)Acidic conditionsCan lead to diols, potential intermediates for allylic alcohols nih.gov

Selective Derivatization and Further Functionalization of the Epoxide Ring

The epoxide moiety is a potent electrophile, making it a prime site for selective derivatization through ring-opening reactions with a wide array of nucleophiles. This reactivity allows this compound to serve as a versatile building block for introducing diverse functional groups. chemimpex.comchemimpex.com The reactions are typically regioselective and stereospecific, proceeding via an SN2 mechanism, which results in the inversion of configuration at the attacked carbon center.

This epoxide is particularly useful in bioconjugation, where its ability to react selectively with nucleophilic residues on biomolecules like proteins or antibodies facilitates the creation of targeted drug delivery systems or imaging agents. chemimpex.com Furthermore, its role as a precursor in the synthesis of peptide mimetics and enzyme inhibitors is well-established, where the epoxide is opened by various nucleophiles to generate a library of structurally diverse compounds for biological screening. chemimpex.com For example, the enantioselective ring-opening of meso-epoxides with amines, catalyzed by chiral metal complexes, is a known strategy for producing valuable Boc-protected 1,2-amino alcohols. researchgate.net

Table 2: Examples of Nucleophilic Ring-Opening of Epoxides

NucleophileResulting Functional GroupPotential ApplicationReference
Amines (R-NH₂)Amino alcoholSynthesis of peptide isosteres, enzyme inhibitors researchgate.net
Azides (N₃⁻)Azido alcoholPrecursor to amino alcohols, click chemistry organic-chemistry.org
Thiols (R-SH)Thioether alcoholBioconjugation, synthesis of sulfur-containing analogues researchgate.net
Alcohols/Phenols (R-OH)Ether diolModification of polarity and solubility researchgate.net
Carboxylates (R-COO⁻)Ester diolProdrug synthesis, introduction of cleavable linkers organic-chemistry.org

The Influence of the N-Boc Protecting Group on Compound Reactivity and Stereochemical Outcome

The tert-butyloxycarbonyl (N-Boc) group plays a crucial role in modulating the reactivity and stereochemical course of reactions involving this compound. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its unique stability and cleavage characteristics. researchgate.netresearchgate.net

Stability and Lability: The N-Boc group is notably stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.netnih.govtotal-synthesis.com This stability makes it orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a significant advantage in complex multi-step syntheses like solid-phase peptide synthesis. organic-chemistry.orgwikipedia.org However, the Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via the formation of a stable tert-butyl cation. researchgate.nettotal-synthesis.com

Steric and Electronic Influence: The bulky nature of the tert-butyl group provides steric hindrance that can direct the approach of reagents to nearby functional groups, thereby influencing the stereochemical outcome of reactions. wikipedia.org By physically blocking one face of the molecule, the Boc group can enhance the facial selectivity of reactions on the adjacent epoxide ring. Electronically, the carbamate (B1207046) linkage withdraws electron density from the nitrogen atom, reducing its nucleophilicity and basicity, which prevents unwanted side reactions such as intramolecular epoxide opening by the amine itself. researchgate.nettotal-synthesis.com This electronic effect ensures that the epoxide remains intact for desired intermolecular transformations. The presence of the Boc group is therefore integral to the successful application of this compound as a chiral building block, ensuring both the stability of the molecule and the stereocontrol of its subsequent chemical transformations. researchgate.net

Table 3: Stability of the N-Boc Protecting Group

ConditionStabilityNotesReference
Strong Bases (e.g., NaOH, LDA)StableResistant to hydrolysis and strong bases. researchgate.nettotal-synthesis.com
Nucleophiles (e.g., amines, thiols)StableDoes not react with most nucleophiles. total-synthesis.com
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableOrthogonal to Cbz and other hydrogenolysis-labile groups. nih.govtotal-synthesis.com
Strong Acids (e.g., TFA, HCl)LabileEasily removed to deprotect the amine. researchgate.netnih.govtotal-synthesis.com
Lewis AcidsLabileCan be cleaved by various Lewis acids. nih.gov

Iv. Academic Applications in Advanced Organic Synthesis and Chemical Biology Research

Utility as a Pivotal Chiral Building Block

As a chiral building block, threo-N-Boc-D-homophenylalanine epoxide offers chemists a reliable starting point for the synthesis of enantiomerically pure compounds. The defined stereochemistry of the epoxide is crucial for establishing the three-dimensional arrangement of atoms in the target molecule, a factor that is often critical for its biological function.

The reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions, providing a gateway to a diverse range of functionalized molecules. This makes this compound a valuable precursor in the total synthesis of natural products and other complex organic molecules. The inherent chirality of the epoxide is transferred to the product, ensuring stereocontrol in the synthetic sequence. While specific total syntheses employing this exact epoxide are not extensively documented in publicly available literature, the principle is well-established with analogous chiral epoxides. These epoxides are frequently utilized in the construction of polyketide natural products and other bioactive compounds where stereochemistry is paramount. youtube.com

The ring-opening of the epoxide can be performed with a wide array of nucleophiles, leading to the formation of a new stereocenter. This reaction proceeds with a high degree of stereoselectivity, often with inversion of configuration at the point of attack. This allows for the controlled introduction of two adjacent stereogenic centers—one from the original epoxide and one from the nucleophilic attack. This diastereoselective transformation is a powerful strategy for building up the core of polyfunctional compounds with multiple, well-defined stereocenters. For instance, the reaction of similar epoxides with carbon or heteroatom nucleophiles is a common method for creating 1,2-amino alcohols, a key structural motif in many biologically active molecules. nih.gov

Indispensable Role in Peptide and Peptidomimetic Synthesis

The structural resemblance of this compound to amino acids makes it an exceptional building block in the field of peptide and peptidomimetic chemistry. The ability to introduce non-natural residues and create constrained conformations is of high interest for developing peptides with enhanced stability and biological activity.

The incorporation of residues derived from this compound into peptide chains can induce specific secondary structures, such as turns and helices. rsc.org This is due to the conformational constraints imposed by the additional methylene (B1212753) group in the homophenylalanine side chain and the subsequent functionalization. The synthesis of conformationally restricted dipeptidic moieties is a key strategy in the design of peptides with improved receptor binding and selectivity. nih.gov The epoxide functionality allows for the introduction of various side chains through ring-opening reactions, leading to the creation of diverse peptide-based scaffolds for probing biological systems.

Table 1: Examples of Diastereoselective Reactions of Epoxides for Peptide Scaffold Synthesis

Epoxide ReactantNucleophileResulting Scaffold/MotifPotential Application
N-Boc-protected aminoalkyl epoxideAzideAzido alcoholPrecursor for triazole-containing peptides
N-Boc-protected aminoalkyl epoxideAmineDiamino alcoholCore of protease inhibitors
N-Boc-protected aminoalkyl epoxideThiolThioamino alcoholIntroduction of sulfur-containing functionalities

This compound serves as a versatile precursor for the synthesis of a variety of non-canonical and unnatural amino acids. The ring-opening of the epoxide with different nucleophiles can generate a wide range of β-substituted γ-amino acids. These non-natural amino acids can then be incorporated into peptides to enhance their properties, such as resistance to enzymatic degradation and improved pharmacokinetic profiles. nih.gov For example, the synthesis of β-amino acids from their α-amino acid counterparts via Arndt-Eistert homologation is a well-established method, and the subsequent modification of these structures can be achieved using epoxide chemistry. illinois.edunih.gov

Application in the Rational Design of Enzyme Inhibitors and Modulators

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The hydroxyethylamine isostere, which can be readily synthesized from amino epoxides, is a well-known transition-state analog for aspartyl proteases.

The ring-opening of this compound with an appropriate nucleophile, such as an amine or a protected amino acid, leads to the formation of a hydroxyethylamine moiety. This structural unit mimics the tetrahedral intermediate of peptide bond hydrolysis by aspartyl proteases, making it an effective core for inhibitors of enzymes like HIV protease, renin, and cathepsins. scispace.comnih.govresearchgate.net While direct synthesis of major HIV protease inhibitors like Lopinavir and Ritonavir using this specific epoxide is not explicitly detailed in the literature, the synthesis of their core structures heavily relies on analogous chiral epoxides. nih.gov The stereochemistry of the epoxide is critical for the resulting inhibitor's potency and selectivity.

Table 2: Enzyme Classes Targeted by Inhibitors Derived from Amino Epoxides

Enzyme ClassKey Enzyme ExampleRole of Epoxide-Derived Moiety
Aspartyl ProteasesHIV-1 ProteaseForms a hydroxyethylamine transition-state isostere that binds to the active site.
Aspartyl ProteasesReninThe hydroxyethylamine core mimics the natural substrate, leading to potent inhibition. scispace.comresearchgate.net
Cysteine ProteasesCathepsin B, Cathepsin LThe epoxide can act as an electrophile, reacting with the active site cysteine residue. nih.gov

Studies on Targeting Specific Enzyme Activities and Biological Pathways

While specific inhibitory constants (IC50) and detailed enzyme kinetics for this compound are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for the targeted inhibition of certain enzyme classes. The presence of the homophenylalanine scaffold makes it an analogue of natural amino acids, suggesting its potential to interact with enzymes that recognize and process such substrates. The epoxide functionality, being a reactive electrophile, is a well-established warhead for the covalent modification of nucleophilic residues (such as serine, cysteine, or threonine) in enzyme active sites. This can lead to irreversible inhibition, a desirable property for certain therapeutic applications and for use in chemical biology probes.

The N-Boc protecting group offers a handle for further synthetic modification, allowing for the attachment of additional recognition elements that can enhance binding affinity and selectivity for a target enzyme. For instance, the Boc group could be removed and the resulting amine could be acylated with a peptide sequence that directs the molecule to a specific protease. The general strategy for utilizing epoxide-containing compounds as enzyme inhibitors is outlined in the table below.

Aspect of Enzyme Inhibition Role of this compound
Enzyme Class Targeting Potential for targeting proteases (e.g., serine proteases, cysteine proteases) and other hydrolases that recognize amino acid-like structures.
Mechanism of Action The epoxide ring can undergo nucleophilic attack by active site residues, leading to covalent and potentially irreversible inhibition.
Specificity and Selectivity The homophenylalanine side chain provides a basis for molecular recognition, which can be further enhanced through synthetic modifications.
Research Application Serves as a template for the design of novel enzyme inhibitors for therapeutic and research purposes.

Contributions to Methodologies for Protein-Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and small molecules that can modulate these interactions are of great interest. While direct evidence of this compound being used in published PPI studies is scarce, its chemical properties make it a suitable candidate for the development of chemical probes to investigate PPIs. The epoxide group can be exploited for covalent labeling of one of the interacting partners, allowing for the identification of binding sites or the stabilization of transient interactions for further study.

One conceptual approach involves the design of affinity-based probes. In this strategy, the this compound core could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) and a photo-activatable crosslinking group. Upon binding to the target protein, the photo-crosslinker can be activated to form a covalent bond with the interacting partner, allowing for the subsequent identification and analysis of the protein complex. The inherent reactivity of the epoxide could also be harnessed for covalent fragment-based screening to identify novel PPI modulators.

Precursor for the Synthesis of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it an attractive starting material for the synthesis of new chiral ligands and organocatalysts, which are crucial tools in asymmetric synthesis. chemimpex.com The defined stereochemistry of the epoxide and the adjacent carbon bearing the protected amine can be transferred to the final ligand or catalyst structure, influencing the stereochemical outcome of the catalyzed reaction.

The ring-opening of the epoxide with various nucleophiles can lead to the formation of a diverse array of chiral β-amino alcohols, which are privileged structures in asymmetric catalysis. For example, reaction with a primary or secondary amine can yield a chiral diamine or amino alcohol, respectively. These products can then be further elaborated into ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, or used as the core of a new class of organocatalysts for reactions like aldol (B89426) or Michael additions. The potential transformations of this compound into chiral catalytic scaffolds are summarized in the table below.

Nucleophile Resulting Chiral Scaffold Potential Application in Asymmetric Catalysis
Primary/Secondary AminesChiral Diamines / Amino AlcoholsLigands for transition metal catalysis (e.g., Ru, Rh, Ir)
ThiolsChiral β-AminothiolsLigands for metal catalysis, organocatalysts
AzidesChiral β-AzidoalcoholsPrecursors to chiral vicinal diamines
Carbon Nucleophiles (e.g., Grignard reagents, organolithiums)Chiral Amino Alcohols with extended carbon chainsBuilding blocks for more complex chiral ligands

Explorations in Bioconjugation Strategies

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or an antibody, is a powerful technique for the development of targeted therapeutics and diagnostic agents. The epoxide functionality of this compound is a useful handle for bioconjugation, as it can react with nucleophilic residues on the surface of proteins, such as the side chains of lysine (B10760008) or cysteine, under mild conditions. chemimpex.com

The concept of using this compound in targeted delivery research revolves around its ability to act as a linker between a targeting moiety and a therapeutic payload. For instance, the epoxide could be conjugated to a monoclonal antibody that specifically recognizes a cancer cell surface antigen. The other end of the molecule, after deprotection of the Boc group, could be attached to a cytotoxic drug. The resulting antibody-drug conjugate (ADC) would then, in theory, selectively deliver the drug to the cancer cells, minimizing off-target toxicity.

The design of such a bioconjugate would involve a multi-step synthetic sequence, where the epoxide's reactivity is carefully controlled to ensure selective conjugation. The stability of the resulting conjugate and the efficiency of drug release at the target site would be critical parameters to optimize.

Intermediate in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The structural features of this compound make it a valuable chiral building block for the total synthesis of complex natural products and the construction of novel pharmaceutical scaffolds. chemimpex.com Its pre-installed stereocenters and the versatile epoxide ring allow for the efficient and stereocontrolled introduction of key structural motifs found in many biologically active molecules.

V. Advanced Stereochemical Characterization and Analysis

Methodologies for Absolute Configuration Determination of threo-N-Boc-D-homophenylalanine epoxide

Confirming the absolute configuration of a complex molecule like this compound requires sophisticated and often complementary analytical techniques. The unambiguous assignment of stereocenters is critical, as even minor variations can lead to vastly different outcomes in stereoselective synthesis.

Single-Crystal X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule. nih.gov It provides a detailed three-dimensional map of the electron density, allowing for the precise placement of each atom in the crystal lattice. For this compound, obtaining a suitable single crystal is the primary challenge. If successful, the resulting crystallographic data would provide unequivocal proof of the threo relative stereochemistry and the absolute configuration of all chiral centers, assuming the configuration of the starting material (D-homophenylalanine) is known.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.comwikipedia.org Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration in solution. wikipedia.orgnih.gov The experimental VCD spectrum of this compound can be compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations. wikipedia.orgresearchgate.net A strong correlation between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of its absolute configuration. researchgate.net

Chemical Correlation (Mosher's Ester Analysis): This indirect NMR-based method is highly effective for determining the configuration of chiral alcohols and amines. nih.govsigmaaldrich.comspringernature.comumn.edu In the context of the subject epoxide, a stereospecific ring-opening reaction would first be performed to yield a corresponding amino alcohol. This amino alcohol is then derivatized in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. nih.govstackexchange.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomers, the absolute configuration of the alcohol, and by extension the original epoxide, can be deduced. nih.govstackexchange.com

Table 1: Comparison of Methodologies for Absolute Configuration Determination

Methodology Principle Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal. nih.gov Provides unambiguous 3D structure and absolute configuration. Requires the formation of a high-quality single crystal, which can be difficult.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light. bruker.comwikipedia.org Applicable to molecules in solution; does not require crystallization. nih.gov Requires quantum chemical calculations for interpretation; can be complex for flexible molecules. researchgate.net

| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters and analysis of ¹H NMR chemical shift differences. nih.govstackexchange.com | High reliability; only requires small amounts of material; no crystallization needed. | Indirect method; requires chemical derivatization which adds steps and potential for side reactions. msu.edu |

Assessment of Diastereomeric Purity and Isomeric Control

The synthesis of this compound aims for high diastereoselectivity, favoring the threo isomer over the corresponding erythro form. Controlling and verifying the diastereomeric ratio is crucial for its use in further synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is the primary tool for determining diastereomeric purity. nih.govnih.gov Diastereomers are distinct compounds with different physical properties, which often results in unique sets of chemical shifts and coupling constants in their NMR spectra. nih.gov For this compound, specific protons, such as those on the epoxide ring and the adjacent methine proton, will exhibit different chemical shifts and splitting patterns compared to the erythro isomer. Integration of the distinct signals corresponding to each diastereomer allows for the precise calculation of the diastereomeric ratio (d.r.). nih.gov

Control of Diastereoselectivity: The formation of the threo epoxide is typically achieved through diastereoselective epoxidation of a corresponding chiral allylic alcohol precursor. acs.orgorganic-chemistry.org The stereochemistry of the reaction can be directed by the existing chiral center from the D-homophenylalanine backbone. cureffi.org Reaction conditions, such as the choice of epoxidizing agent (e.g., m-CPBA) and the presence of directing groups (like a hydroxyl group that can form hydrogen bonds), can significantly influence the facial selectivity of the epoxidation, thereby controlling the formation of the desired threo product. organic-chemistry.orgcureffi.org Research has shown that diastereomeric excesses of 94–98% can be achieved in the synthesis of similar aminoalkyl epoxides. acs.org

Precision Techniques for Enantiomeric Purity Determination

While the D-configuration of the starting amino acid sets the primary stereochemistry, it is essential to confirm that no racemization has occurred during the synthetic sequence. Enantiomeric excess (e.e.) is a critical quality parameter.

High-Performance Liquid Chromatography with Chiral Stationary Phases (Chiral HPLC): This is a powerful and widely used technique for separating enantiomers. rsc.org The sample containing this compound is passed through a column packed with a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times. Macrocyclic glycopeptide-based CSPs, for instance, are particularly effective for resolving N-protected amino acids and their derivatives. sigmaaldrich.comresearchgate.net By comparing the retention times to authentic standards and integrating the peak areas, a highly accurate determination of the enantiomeric excess can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents (CSRs): In the presence of a chiral shift reagent, such as a lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), a pair of enantiomers will form transient diastereomeric complexes. acs.orgharvard.eduharvard.edu These complexes have distinct NMR spectra. libretexts.org This results in the separation of previously overlapping signals in the ¹H NMR spectrum into two sets, one for each enantiomer. The integration of these separated signals allows for the quantification of the enantiomeric ratio. libretexts.org While effective, this method can sometimes be complicated by line broadening of the NMR signals. harvard.edu

Table 2: Illustrative Chiral HPLC Data for Purity Analysis

Isomer Retention Time (min) Peak Area (%) Purity Assessment
This compound (desired) 12.5 99.1 Enantiomeric Purity
threo-N-Boc-L-homophenylalanine epoxide (enantiomer) 14.2 0.1 (e.e. = 99.8%)
erythro-N-Boc-D-homophenylalanine epoxide (diastereomer) 16.8 0.8 Diastereomeric Purity
erythro-N-Boc-L-homophenylalanine epoxide (diastereomer) 18.1 < 0.1 (d.r. > 99:1)

Note: Data are representative and for illustrative purposes. Actual values depend on the specific column, mobile phase, and conditions used.

Elucidating the Impact of Stereochemistry on Downstream Chemical Transformations and Product Identity

The well-defined stereochemistry of this compound is not merely an analytical curiosity; it is the critical factor that dictates the outcome of subsequent reactions. This epoxide is a valuable chiral building block, particularly for the synthesis of hydroxyethylene dipeptide isosteres, which are core components of many protease inhibitors. nih.govysu.amacs.org

The ring-opening of the epoxide with a nucleophile is a highly stereospecific process. rroij.comresearchgate.net Typically proceeding via an Sₙ2 mechanism, the nucleophile attacks one of the epoxide carbons, resulting in an inversion of configuration at the point of attack. researchgate.net The threo configuration of the starting epoxide, combined with the inherent regioselectivity of the ring-opening (attack at the less sterically hindered carbon), ensures the formation of a product with a specific, predictable stereochemistry.

For example, the reaction of this compound with the methyl ester of an amino acid (e.g., L-leucine methyl ester) would lead to a hydroxyethylene dipeptide isostere. The stereochemistry of the two new chiral centers formed in the product—one bearing a hydroxyl group and the other the incoming amino acid residue—is directly controlled by the stereochemistry of the parent epoxide. Using the erythro diastereomer or the L-enantiomer of the epoxide would result in the synthesis of a completely different diastereomeric product. nih.gov This precise stereochemical control is essential for creating molecules that can bind effectively to the active sites of target enzymes like HIV protease. nih.govacs.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
erythro-N-Boc-D-homophenylalanine epoxide
threo-N-Boc-L-homophenylalanine epoxide
erythro-N-Boc-L-homophenylalanine epoxide
D-homophenylalanine
(R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA)
(S)-α-methoxy-α-trifluoromethylphenylacetic acid ((S)-MTPA)
m-chloroperbenzoic acid (m-CPBA)
tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)
L-leucine methyl ester

Vi. Prospective Avenues for Future Research and Development

Innovation in Green and Sustainable Synthetic Methodologies for the Compound

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic routes for complex molecules. Traditional multi-step syntheses often rely on hazardous reagents and large volumes of organic solvents. Future innovations for producing threo-N-Boc-D-homophenylalanine epoxide and related compounds will likely concentrate on principles of green chemistry.

Key areas for development include:

Biocatalysis: The use of enzymes, such as lipases or epoxide hydrolases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. mdpi.comnih.gov Enzymes operate in aqueous media under mild temperature and pH conditions, reducing energy consumption and waste. For instance, the enzymatic synthesis of the precursor L-homophenylalanine has been demonstrated, providing a green starting point for the epoxide synthesis. researchgate.net Lipase-catalyzed ring-opening of epoxides with amines in a continuous-flow reactor has also been shown to be highly efficient. mdpi.com

Aqueous and Solvent-Free Reactions: Shifting away from volatile organic solvents is a primary goal of green chemistry. Research into aqueous solid-phase peptide synthesis (SPPS), using water-compatible protecting groups, demonstrates the feasibility of conducting complex syntheses in water. nih.gov Similarly, developing solvent-free reaction conditions, as demonstrated for the ring-opening of epoxides using catalysts like sulfated zirconia or calcium trifluoroacetate, significantly reduces environmental impact. rroij.comchem-soc.si

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. Transition-metal-free, three-component coupling reactions to form functionalized amino epoxides represent a step in this direction, constructing complex molecules in a single, efficient step. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Synthetic AspectConventional MethodologyProspective Green InnovationKey Benefits
CatalysisStoichiometric Lewis acids, heavy metal catalystsEnzymes (Lipases, Hydrolases), OrganocatalystsMild conditions, high selectivity, biodegradability, lower toxicity. mdpi.com
SolventsChlorinated hydrocarbons (e.g., DCM), DMFWater, Supercritical CO₂, or solvent-free conditionsReduced VOC emissions, lower toxicity, improved safety. nih.govrroij.com
Protecting GroupsTraditional groups requiring harsh cleavage conditionsWater-compatible or enzyme-labile protecting groupsAvoids toxic deprotection reagents, simplifies purification. nih.gov
Overall ProcessLinear, multi-step synthesisConvergent synthesis, one-pot multi-component reactionsIncreased efficiency, reduced waste, fewer purification steps. rsc.org

Discovery and Optimization of Novel Catalytic Systems for Enhanced Enantiocontrol

The biological activity of molecules derived from this compound is critically dependent on its stereochemistry. Therefore, achieving high enantioselectivity during its synthesis is paramount. Future research will focus on discovering and optimizing catalytic systems that provide precise control over the stereochemical outcome of the epoxidation step.

Promising research directions include:

Advanced Organocatalysis: While metal-based catalysts are effective, organocatalysts offer the advantage of being metal-free, less toxic, and less sensitive to air and moisture. The development of new chiral imidazolidinone catalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes has shown great promise. princeton.edu Further optimization of these systems, including the catalyst structure and reaction conditions like temperature, can lead to significant improvements in enantiomeric excess (ee). princeton.edu

Peptide-Based Catalysts: Short, synthetic peptides are emerging as a new class of versatile catalysts. Through combinatorial screening, peptide sequences can be identified that catalyze polyene epoxidation with unprecedented site- and enantioselectivity, mimicking the function of natural enzymes. nih.gov Applying this methodology to the precursors of this compound could yield highly effective and tunable catalysts.

Novel Metal-Ligand Complexes: The Sharpless-Katsuki asymmetric epoxidation, using titanium-tartrate complexes, is a foundational method. youtube.comyoutube.com However, there is ongoing research to develop new generations of metal-ligand complexes with improved activity and broader substrate scope. Chiral vanadium complexes with C2-symmetric bishydroxamic acid ligands, for instance, have been shown to be highly effective for the enantioselective epoxidation of allylic alcohols at low catalyst loadings (less than 1 mol%) and mild temperatures. organic-chemistry.org Similarly, chiral Manganese(III)-salen complexes are effective for the kinetic resolution of certain allylic alcohols via epoxidation. nih.gov The optimization of these systems involves screening different metal centers, ligand architectures, and additives to fine-tune their selectivity and reactivity. acs.org

Table 2: Overview of Catalytic Systems for Asymmetric Epoxidation

Catalyst ClassExample SystemKey FeaturesPotential for Optimization
OrganocatalystsChiral ImidazolidinonesMetal-free, robust, effective for electron-deficient olefins. princeton.eduModification of catalyst backbone to enhance steric and electronic effects.
Peptide CatalystsCombinatorially derived peptidesHigh site- and enantioselectivity, mimics enzymes. nih.govLibrary expansion and high-throughput screening for optimal sequences.
Vanadium ComplexesV-bishydroxamic acidHigh efficiency at low catalyst loading, effective for Z-olefins. organic-chemistry.orgDesign of new chiral hydroxamic acid ligands.
Manganese ComplexesChiral Mn(III)-salenEffective for kinetic resolution and epoxidation of conjugated olefins. nih.govTuning of the salen ligand structure to control stereoselectivity.
Titanium ComplexesTi-diethyl tartrate (Sharpless)Highly reliable for allylic alcohols, predictable stereochemistry. youtube.comDevelopment of new chiral diol ligands for broader substrate scope.

Expansion of the Reactivity Landscape and Novel Chemical Transformations

The synthetic utility of this compound is defined by the chemical transformations it can undergo. While the nucleophilic ring-opening of the epoxide is the most common reaction, future research aims to expand this reactivity profile. rroij.comtandfonline.com

The epoxide ring is highly strained and susceptible to cleavage by a wide range of nucleophiles. researchgate.net The regioselectivity of this opening is dependent on the reaction conditions.

Base-Catalyzed/Nucleophilic Opening: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. jsynthchem.comyoutube.com

Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks the carbon atom that can best stabilize a positive charge, which is often the more substituted carbon. libretexts.orgyoutube.com This reaction proceeds with anti-stereochemistry, leading to trans-substituted products.

Future research will likely explore:

Novel Nucleophiles: While common nucleophiles like amines, azides, and alcohols are used, exploring reactions with organometallic reagents, carbon nucleophiles, and other heteroatoms will create a wider array of complex molecular scaffolds. The reaction of epoxides with Grignard reagents is a powerful C-C bond-forming reaction. youtube.com

Cascade Reactions: Designing one-pot reactions where the initial ring-opening triggers a subsequent cyclization or rearrangement can rapidly build molecular complexity from a simple epoxide starting material.

Transition-Metal-Catalyzed Transformations: Beyond simple ring-opening, transition metals can catalyze novel transformations, such as isomerizations, cycloadditions, or coupling reactions involving the epoxide moiety.

Table 3: Reactivity of Epoxides with Various Nucleophiles

NucleophileReaction ConditionsProduct TypeSignificance
Amines (R-NH₂)Acidic or Basicβ-amino alcohols rroij.comCore structures in pharmaceuticals and natural products.
Water (H₂O)Acidic or Basic1,2-diols libretexts.orgCommon functional group, hydrolysis products.
Alcohols (R-OH)Acidic or Basicβ-hydroxy ethersVersatile synthetic intermediates.
Azide (N₃⁻)Basicβ-azido alcohols nih.govPrecursors to amino alcohols via reduction.
Organometallics (e.g., R-MgBr)Neutral/AproticAlcohols (after C-C bond formation) youtube.comBuilds carbon skeletons.

Exploration of Emerging Applications in Synthetic Organic Chemistry and Chemical Biology beyond Current Paradigms

While this compound is a known building block in peptide synthesis, its potential extends far beyond this traditional role. chemimpex.com Future research will uncover novel applications that leverage its unique combination of chirality, a protected amino acid structure, and a reactive electrophilic site.

Emerging areas of application include:

Activity-Based Protein Profiling (ABPP): The electrophilic epoxide "warhead" can covalently bind to the active site of certain enzymes, such as cysteine proteases (e.g., calpains). nih.gov This allows the compound to be used as an activity-based probe to identify and study enzyme function directly in complex biological systems.

Synthesis of Stereoregular Polymers: The enantioselective, catalytic polymerization of racemic epoxides can produce highly isotactic polyethers while simultaneously resolving the unreacted epoxide monomer to a high enantiopurity. cornell.edu Applying this to functional epoxides like the title compound could lead to novel, stereoregular polymers with unique properties for materials science and biomedical applications.

Development of Complex Natural Product Analogs: Many bioactive natural products contain polypropionate or amino alcohol substructures. Epoxide-based synthetic strategies are central to building these complex architectures stereoselectively. mdpi.com this compound serves as a chiral starting point for the synthesis of novel, non-natural analogs of these products, enabling the exploration of structure-activity relationships.

Bioconjugation and Targeted Drug Delivery: The epoxide functionality allows for selective reaction with nucleophilic residues on biomolecules like proteins or antibodies. chemimpex.com This enables the conjugation of the homophenylalanine moiety, or a larger molecule built from it, to a targeting vehicle, opening avenues for the development of sophisticated drug delivery systems.

Q & A

Q. How can experimental design methods like Response Surface Methodology (RSM) optimize the synthesis of threo-N-Boc-D-homophenylalanine epoxide?

RSM, particularly the Box-Behnken Design (BBD), enables systematic optimization of reaction parameters (e.g., temperature, catalyst loading, solvent ratios) by modeling interactions between variables and response yields. For example, BBD can identify optimal epoxidation conditions by analyzing how factors like oxidant concentration and reaction time influence stereochemical purity and yield . Statistical tools like ANOVA validate the model's predictive accuracy, ensuring reproducibility.

Q. What analytical techniques are recommended for monitoring epoxide formation and reaction progress?

Thin-Layer Chromatography (TLC) with hexane/EtOAc (2:1) eluent can track reaction progress by visualizing starting material and product spots under UV light . Complementary methods like real-time Near-Infrared (RT-NIR) spectroscopy quantify epoxide conversion by monitoring functional group absorbance, validated against Differential Scanning Calorimetry (DSC) exotherm data for accuracy .

Q. How can stereochemical outcomes of epoxide ring-opening reactions be controlled?

Stereoselectivity depends on the reaction mechanism (SN2 vs. SN1). For example, nucleophilic attack in SN2 reactions proceeds with inversion of configuration, while SN1 mechanisms may lead to racemization. Using chiral catalysts or sterically hindered bases can enhance enantiomeric excess, as demonstrated in biocatalytic epoxide hydrolase systems .

Advanced Research Questions

Q. What enzymatic components are critical for epoxide carboxylation, and how do they interact mechanistically?

Epoxide carboxylase systems require oxidoreductases and isomerases to facilitate carboxylation. Studies suggest that the active site for carboxylation resides in a multi-protein complex, though the exact number of required components remains unresolved. Mutagenesis experiments reveal that residues flanking catalytic aspartates (e.g., phenylalanine-to-threonine substitutions) influence enzyme stability and activity .

Q. How can catalysis-induced enzyme inactivation during epoxide transformations be mitigated?

Inactivation in epoxide hydrolases often results from isoaspartate formation at catalytic sites. Strategies include:

  • Using substrate enantiomers (e.g., (S)-para-nitrostyrene epoxide) that reduce intermediate instability .
  • Engineering thermostable mutants or immobilizing enzymes to enhance operational stability .

Q. What methodologies resolve contradictions in epoxide conversion data across studies?

Discrepancies may arise from differences in analytical protocols (e.g., RT-NIR vs. DSC) or reaction conditions. Cross-validation using multiple techniques (e.g., NMR, HPLC) and statistical tools (e.g., error propagation analysis) ensures data reliability. Confounding variables like moisture content or catalyst deactivation must be controlled .

Q. How do epoxide functional groups influence compound stability under mechanochemical stress?

Epoxide-to-ether transformations via ring-opening reactions (e.g., with amines) can alter material plasticity. For this compound, stability under stress is assessed using tensile testing coupled with FTIR or Raman spectroscopy to track bond reorganization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.